molecular formula C28H38N6O2 B11091748 2-(diethylamino)ethyl 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)benzoate

2-(diethylamino)ethyl 4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)benzoate

Cat. No.: B11091748
M. Wt: 490.6 g/mol
InChI Key: ZXFYFTZVWIWLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIETHYLAMINO)ETHYL 4-({1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}AMINO)BENZOATE involves multiple steps. One common approach is the reaction of 4-aminobenzoic acid with 2-(diethylamino)ethyl chloride to form 2-(diethylamino)ethyl 4-aminobenzoate . This intermediate is then reacted with 1-(2,6-dimethylphenyl)-1H-tetrazole-5-yl cyclohexylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Mechanism of Action

The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-({1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}AMINO)BENZOATE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating ion channels and receptors, thereby influencing cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of cardiac ion channels .

Properties

Molecular Formula

C28H38N6O2

Molecular Weight

490.6 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]amino]benzoate

InChI

InChI=1S/C28H38N6O2/c1-5-33(6-2)19-20-36-26(35)23-13-15-24(16-14-23)29-28(17-8-7-9-18-28)27-30-31-32-34(27)25-21(3)11-10-12-22(25)4/h10-16,29H,5-9,17-20H2,1-4H3

InChI Key

ZXFYFTZVWIWLDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=C(C=CC=C4C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.